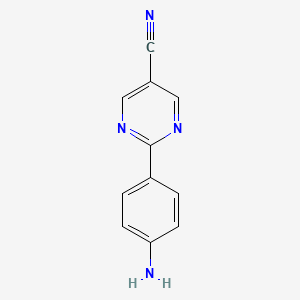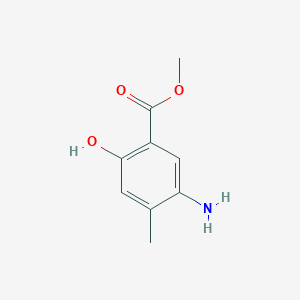
2-Bromo-6-methoxypyridin-3-ol
概要
説明
2-Bromo-6-methoxypyridin-3-ol is a halogenated heterocyclic compound belonging to the class of pyridinols. It has a molecular formula of C6H6BrNO2 and a molecular weight of 204.02 g/mol . This compound is characterized by the presence of a bromine atom at the second position, a methoxy group at the sixth position, and a hydroxyl group at the third position on the pyridine ring. It serves as a versatile building block in organic synthesis due to the presence of several reactive sites on its structure, allowing for diverse functionalization.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxypyridin-3-ol has been reported in several research publications. One approach involves the selective bromination of 6-methoxypyridin-3-ol using N-bromosuccinimide as a brominating agent. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions include the use of a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.
化学反応の分析
Types of Reactions
2-Bromo-6-methoxypyridin-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, such as the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts. Conditions typically involve the use of solvents like ethanol or tetrahydrofuran and temperatures ranging from room temperature to reflux.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Substitution Reactions: Products include various substituted pyridinols, depending on the nucleophile used.
Oxidation Reactions: Products include pyridine-3,6-dione derivatives.
Reduction Reactions: Products include 6-methoxypyridin-3-ol.
科学的研究の応用
2-Bromo-6-methoxypyridin-3-ol has several scientific research applications, including:
Medicine: It is investigated for its potential therapeutic applications, including anti-inflammatory and anti-cancer activities.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and dyes.
作用機序
The mechanism of action of 2-Bromo-6-methoxypyridin-3-ol and its derivatives is often studied in the context of their biological activities. For instance, its derivatives have demonstrated neuroprotective properties by modulating specific molecular targets and pathways involved in neurodegeneration. The exact molecular targets and pathways may vary depending on the specific derivative and its application.
類似化合物との比較
Similar Compounds
2-Bromo-6-methoxypyridine: Similar in structure but lacks the hydroxyl group at the third position.
6-Bromo-2-methoxypyridin-3-ol: Similar in structure but with different substitution patterns on the pyridine ring.
3-Amino-2-bromo-6-methylpyridine: Contains an amino group instead of a hydroxyl group and a methyl group instead of a methoxy group.
Uniqueness
2-Bromo-6-methoxypyridin-3-ol is unique due to the presence of both a bromine atom and a methoxy group on the pyridine ring, along with a hydroxyl group at the third position. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.
特性
IUPAC Name |
2-bromo-6-methoxypyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-5-3-2-4(9)6(7)8-5/h2-3,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAPIKZMILIDTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Hydroxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde](/img/structure/B3236947.png)






![8-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B3237000.png)

![6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B3237021.png)




